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molecular formula C22H22N2O6 B8730637 2-(9-((4-Acetyl-3-hydroxy-2-propylphenoxy)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetic acid CAS No. 112668-63-0

2-(9-((4-Acetyl-3-hydroxy-2-propylphenoxy)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetic acid

Cat. No. B8730637
M. Wt: 410.4 g/mol
InChI Key: AHEKJZJJBQLTDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04798832

Procedure details

0.81 g (1.85 mmoles) of [9-(4-acetyl-3-hydroxy-2-n-propylphenoxymethyl)-4-oxo-pyrido[1,2-a]pyrimidin-3-yl]acetic acid ethyl ester and 20 ml (5.00 mmoles) of a 1% aqueous solution of sodium hydroxide were mixed with and dissolved in 30 ml of ethanol, and this mixture was stirred at room temperature for 3 hours. The resulting reaction solution was diluted with an appropriate amount of water and then neutralized with dilute hydrochloric acid. The solid matter which separated out was collected by filtration, washed with water and then dried. This precipitate was recrystallized from acetonitrile to obtain 0.59 g (78% yield) of [9-(4-acetyl-3-hydroxy-2-n-propylphenoxymethyl)-4-oxo-pyrido[1,2-a]pyrimidin-3-yl]acetic acid in the form of white crystals. These crystals had a melting point of 239°-243° C.
Name
[9-(4-acetyl-3-hydroxy-2-n-propylphenoxymethyl)-4-oxo-pyrido[1,2-a]pyrimidin-3-yl]acetic acid ethyl ester
Quantity
0.81 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:32])[CH2:5][C:6]1[C:11](=[O:12])[N:10]2[CH:13]=[CH:14][CH:15]=[C:16]([CH2:17][O:18][C:19]3[CH:24]=[CH:23][C:22]([C:25](=[O:27])[CH3:26])=[C:21]([OH:28])[C:20]=3[CH2:29][CH2:30][CH3:31])[C:9]2=[N:8][CH:7]=1)C.[OH-].[Na+].Cl>C(O)C.O>[C:25]([C:22]1[CH:23]=[CH:24][C:19]([O:18][CH2:17][C:16]2[C:9]3=[N:8][CH:7]=[C:6]([CH2:5][C:4]([OH:32])=[O:3])[C:11](=[O:12])[N:10]3[CH:13]=[CH:14][CH:15]=2)=[C:20]([CH2:29][CH2:30][CH3:31])[C:21]=1[OH:28])(=[O:27])[CH3:26] |f:1.2|

Inputs

Step One
Name
[9-(4-acetyl-3-hydroxy-2-n-propylphenoxymethyl)-4-oxo-pyrido[1,2-a]pyrimidin-3-yl]acetic acid ethyl ester
Quantity
0.81 g
Type
reactant
Smiles
C(C)OC(CC1=CN=C2N(C1=O)C=CC=C2COC2=C(C(=C(C=C2)C(C)=O)O)CCC)=O
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
this mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction solution
CUSTOM
Type
CUSTOM
Details
The solid matter which separated out
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
This precipitate was recrystallized from acetonitrile

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(=O)C1=C(C(=C(OCC2=CC=CN3C2=NC=C(C3=O)CC(=O)O)C=C1)CCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.59 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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